

An In-depth Technical Guide to the ACTH (1-17) TFA Signaling Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acth (1-17) tfa*

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Introduction

Adrenocorticotrophic hormone (ACTH) is a peptide hormone derived from proopiomelanocortin (POMC) that plays a central role in the stress response. The N-terminal fragment, ACTH (1-17), also demonstrates significant biological activity through its interaction with melanocortin receptors (MCRs). This technical guide provides a comprehensive overview of the ACTH (1-17) trifluoroacetate (TFA) signaling pathway, including its binding characteristics, downstream signaling cascades, and detailed experimental protocols for its study.

Data Presentation: Quantitative Analysis of ACTH (1-17) Interaction with Melanocortin Receptors

The binding affinity and functional potency of ACTH (1-17) have been characterized at several melanocortin receptors. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (K_i) of ACTH (1-17) for Human Melanocortin Receptors

Receptor	Ki (nM)	Cell Line	Radioligand	Reference
MC1R	0.23[1]	HEK293	[¹²⁵ I]NDP-α-MSH	[1]
MC3R	14[1]	HEK293	[¹²⁵ I]NDP-α-MSH	[1]
MC4R	419[1]	HEK293	[¹²⁵ I]NDP-α-MSH	[1]
MC5R	4,240[1]	HEK293	[¹²⁵ I]NDP-α-MSH	[1]

Table 2: Functional Activity (EC50) of ACTH (1-17) at Human Melanocortin Receptors

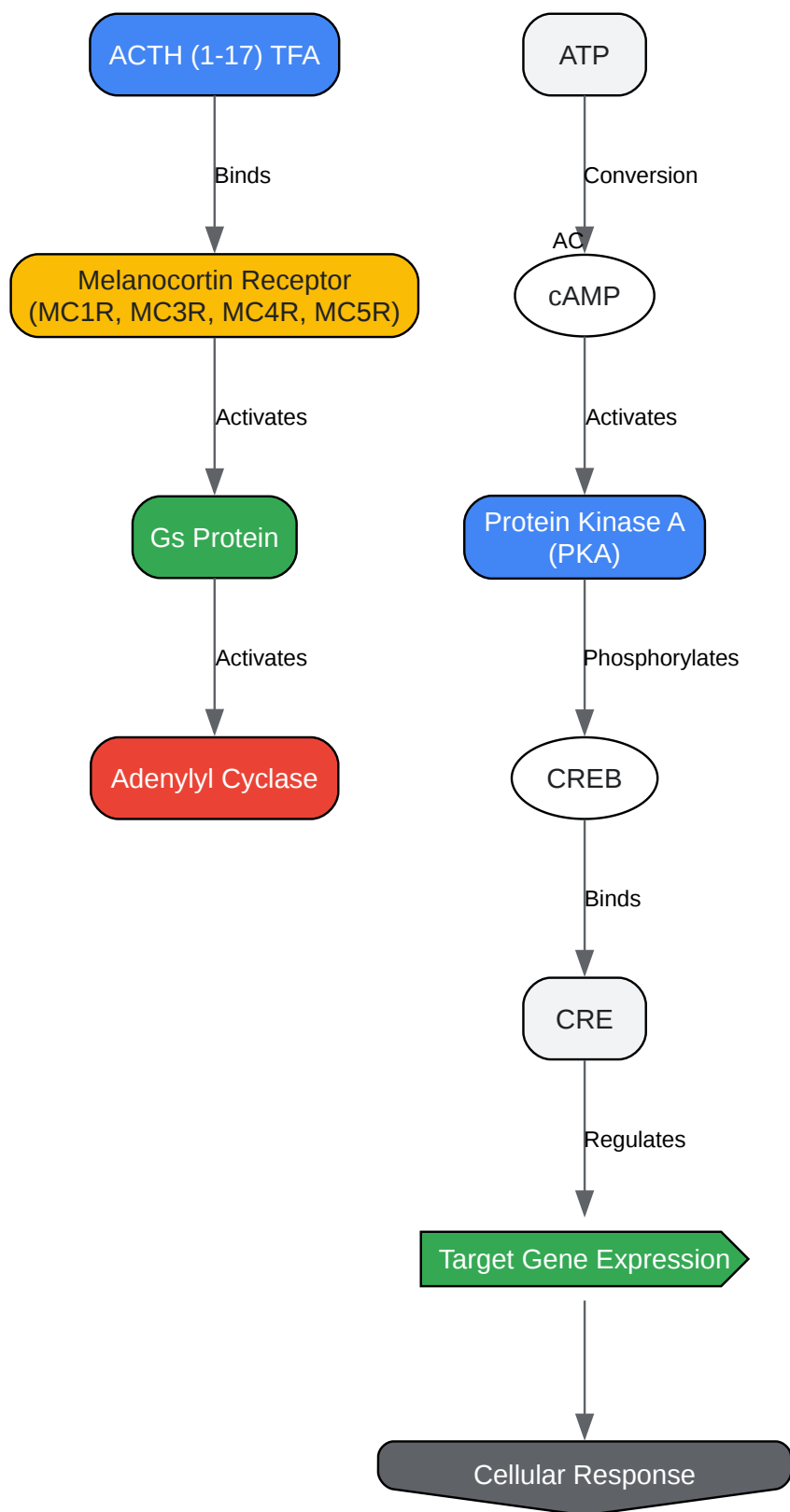
Receptor	EC50 (nM)	Assay	Cell Line	Reference
MC1R	3.02[1]	Adenylate Cyclase Activity	HEK293	[1]
MC3R	Not explicitly reported for ACTH (1-17)	cAMP Production	hMC3R-expressing cells	A study on a modified analog, NDNaI(2') ⁷ -ACTH(1-17), reported an EC50 value, suggesting the native peptide is also active.[2]
MC4R	Not explicitly reported for ACTH (1-17)	cAMP Production	hMC4R-expressing cells	A study on a modified analog, NDNaI(2') ⁷ -ACTH(1-17), reported an EC50 value, suggesting the native peptide is also active.[2]
MC5R	Not explicitly reported	-	-	-

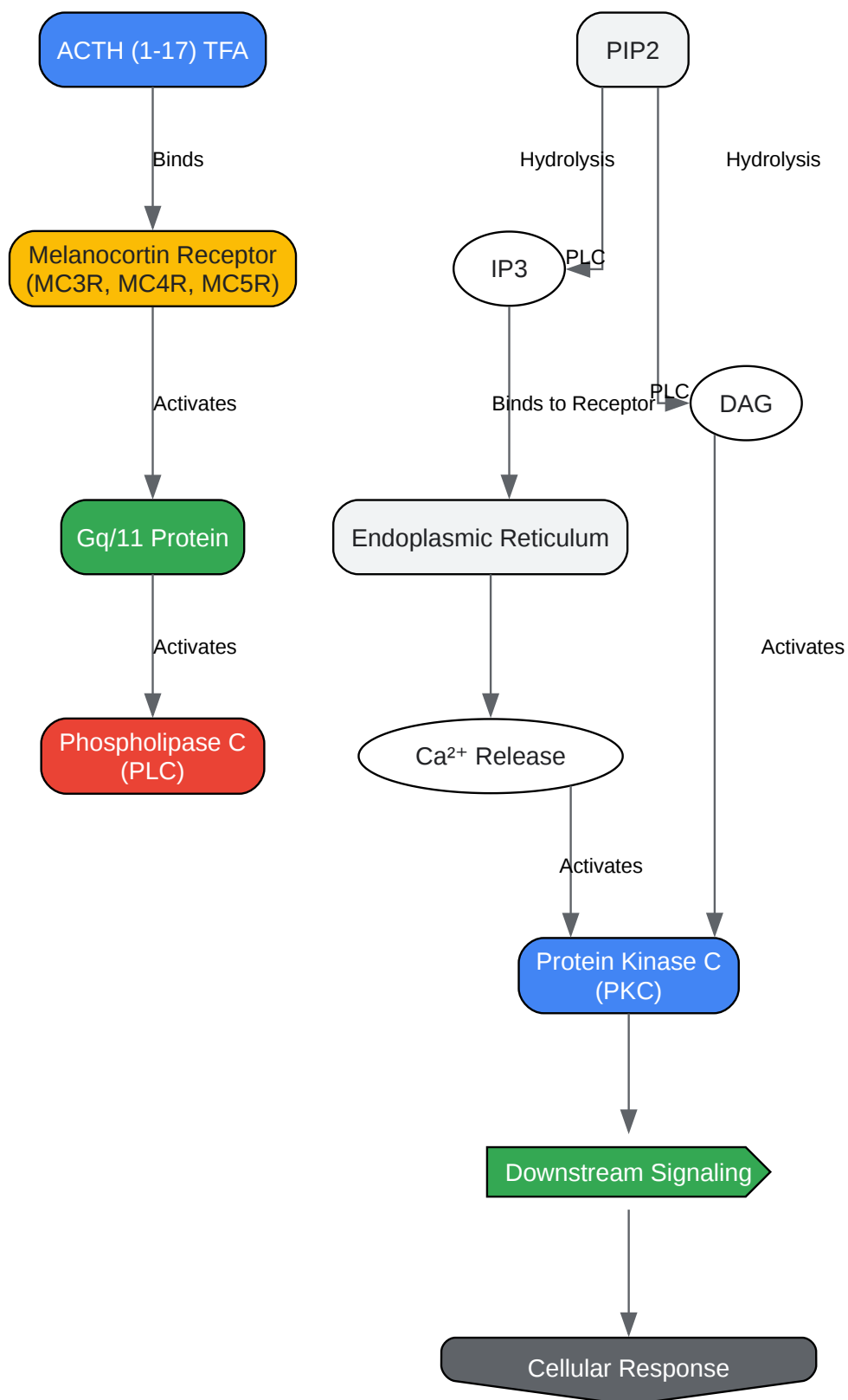
Core Signaling Pathways of ACTH (1-17)

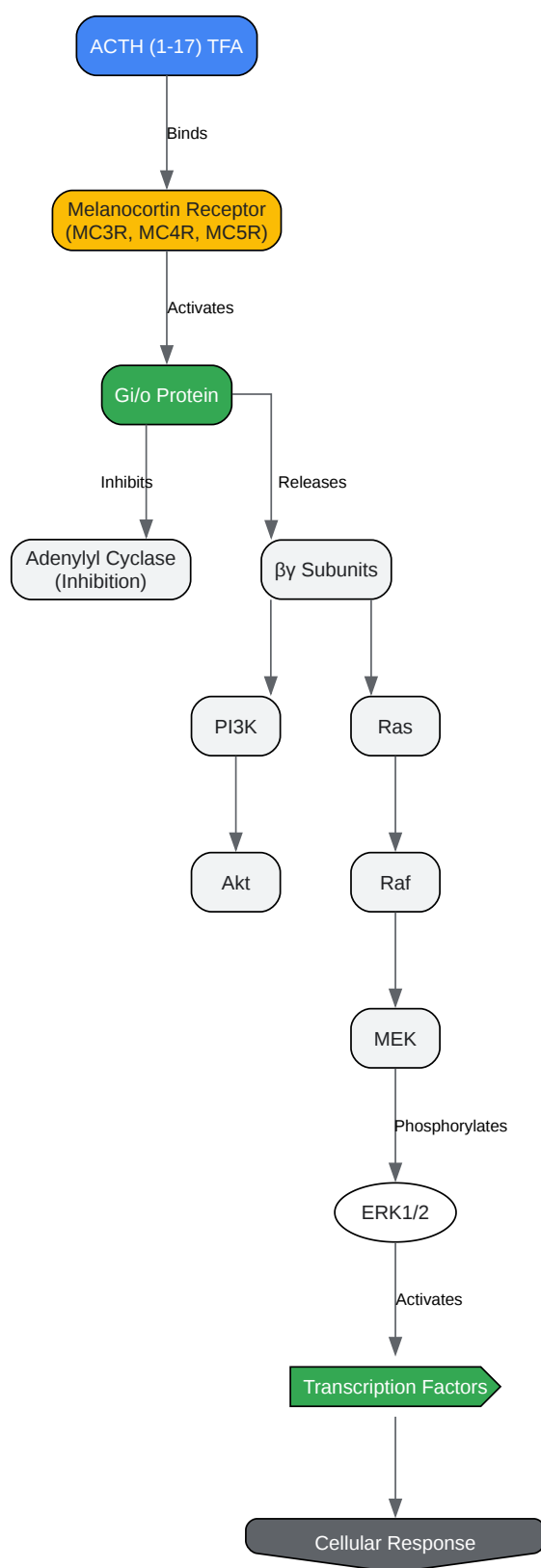
ACTH (1-17) primarily exerts its effects by activating G-protein coupled receptors (GPCRs), predominantly the melanocortin receptors. The downstream signaling is complex and can be cell-type and receptor-specific.

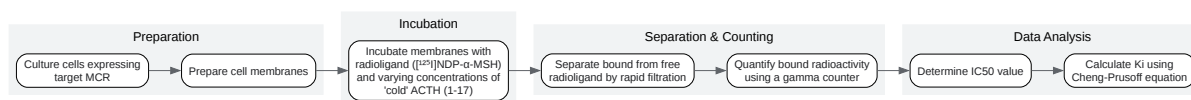
The Canonical Gs-cAMP Signaling Pathway

The most well-characterized pathway for all melanocortin receptors activated by ACTH (1-17) is the Gs-protein coupled pathway.^{[3][4][5]}









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- To cite this document: BenchChem. [An In-depth Technical Guide to the ACTH (1-17) TFA Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15619334#acth-1-17-tfa-signaling-pathway\]](https://www.benchchem.com/product/b15619334#acth-1-17-tfa-signaling-pathway)

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